Cas no 101067-47-4 (1-(1-phenylethyl)azetidin-2-one)

1-(1-phenylethyl)azetidin-2-one structure
101067-47-4 structure
Product name:1-(1-phenylethyl)azetidin-2-one
CAS No:101067-47-4
MF:C11H13NO
MW:175.22702
CID:1127821
PubChem ID:13404565

1-(1-phenylethyl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-phenylethyl)azetidin-2-one
    • DTXSID80539707
    • 1-(alpha-phenylethyl)azetidin-2-one
    • 101067-47-4
    • Inchi: InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
    • InChI Key: QSOVXLAPMHZZKE-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC=C1)N2CCC2=O

Computed Properties

  • Exact Mass: 175.09979
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

1-(1-phenylethyl)azetidin-2-one Related Literature

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